Acromelic acid A

Description

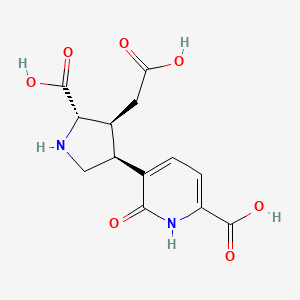

Structure

3D Structure

Properties

CAS No. |

86630-09-3 |

|---|---|

Molecular Formula |

C13H14N2O7 |

Molecular Weight |

310.26 g/mol |

IUPAC Name |

5-[(3S,4S,5S)-5-carboxy-4-(carboxymethyl)pyrrolidin-3-yl]-6-oxo-1H-pyridine-2-carboxylic acid |

InChI |

InChI=1S/C13H14N2O7/c16-9(17)3-6-7(4-14-10(6)13(21)22)5-1-2-8(12(19)20)15-11(5)18/h1-2,6-7,10,14H,3-4H2,(H,15,18)(H,16,17)(H,19,20)(H,21,22)/t6-,7+,10-/m0/s1 |

InChI Key |

CWXNEBSQRIECMV-PJKMHFRUSA-N |

SMILES |

C1C(C(C(N1)C(=O)O)CC(=O)O)C2=CC=C(NC2=O)C(=O)O |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H](N1)C(=O)O)CC(=O)O)C2=CC=C(NC2=O)C(=O)O |

Canonical SMILES |

C1C(C(C(N1)C(=O)O)CC(=O)O)C2=CC=C(NC2=O)C(=O)O |

Synonyms |

acromelic acid A |

Origin of Product |

United States |

Scientific Research Applications

Neurotoxicity and Mechanism of Action

Acromelic acid A exhibits significant neurotoxic effects, particularly on spinal interneurons. Research has shown that its administration leads to:

- Selective Damage : this compound selectively damages interneurons in the rat lower spinal cord without affecting the hippocampus .

- Lactate Dehydrogenase Activity : The compound increases lactate dehydrogenase activity in a concentration-dependent manner, indicating neuronal damage. The effective concentration (EC50) for neurotoxicity is approximately 2.5 µM, significantly lower than that of kainic acid .

- Glutamate Release : Exposure to this compound results in the release of L-glutamate, although at levels insufficient to directly induce neurotoxicity .

The proposed mechanism suggests that this compound binds to a novel type of non-N-methyl-D-aspartate receptor, leading to depolarization and subsequent neuronal damage through increased intracellular calcium levels .

Case Studies and Experimental Findings

-

Behavioral Changes in Rats :

- Following intravenous administration of this compound, rats exhibited abnormal behaviors such as cramping and seizures. The lethal dose (LD50) was determined to be between 5 and 5.5 mg/kg .

- Behavioral symptoms included severe spasticity and paralysis following higher doses, demonstrating the compound's potent neurotoxic effects.

- Allodynia Induction in Mice :

Neuropharmacology

This compound serves as a valuable tool in neuropharmacological studies due to its ability to activate specific glutamate receptors. Its unique action on non-NMDA receptors provides insights into receptor pharmacology and potential therapeutic targets for neurological disorders.

Toxicology Studies

The compound's potent neurotoxic properties make it relevant for toxicology research, particularly in understanding the mechanisms underlying mushroom poisoning and developing antidotes or protective measures against similar toxins.

Pain Research

Given its ability to induce allodynia, this compound can be used in pain research to model chronic pain conditions. Understanding its effects on sensory neurons may lead to better treatments for neuropathic pain.

Challenges in Research

Despite its potential applications, several challenges hinder the study of this compound:

- Synthesis Difficulties : The complex synthesis process yields low amounts of the compound, complicating large-scale biological studies .

- Limited Human Data : While animal studies provide insights into its effects, there is a lack of comprehensive data regarding its impact on humans following accidental ingestion of contaminated mushrooms .

Comparison with Similar Compounds

Table 1: Structural and Functional Differences Among Acromelic Acids

| Compound | Structural Feature | Receptor Affinity (Ki) | Neuroexcitatory Potency |

|---|---|---|---|

| AA-A | Pyrrolidine-glutamate + isoprenoid | AMPA: 15.6 nM; Kainate: 0.44 nM | 100× kainic acid |

| AA-B | Hydroxylated isoprenoid | Not reported | Lower than AA-A |

| AA-C | Methylated side chain | Reduced AMPA affinity | Moderate toxicity |

| AA-D/E | Additional hydroxyl/methyl groups | Uncharacterized | Minor contributors |

Functional Analogs: Domoic Acid and Kainic Acid

Domoic Acid

- Source : Produced by diatoms (Pseudo-nitzschia spp.) and red algae (Chondria armata) .

- Structure : Shares a tricyclic glutamate backbone but lacks the pyrrolidine ring of AA-A .

- Activity : Binds AMPA/kainate receptors with Ki = 9.02 pM (in presence of thiocyanate), surpassing AA-A’s affinity under specific conditions . However, AA-A exhibits superior potency in thiocyanate-free assays (Ki = 15.6 nM vs. domoic acid’s 499 nM) .

Kainic Acid

Table 2: Comparative Binding Affinities of Neuroexcitatory Toxins

| Compound | Receptor Target | Binding Affinity (Ki/KD) | Chaotropic Ion Sensitivity |

|---|---|---|---|

| AA-A | AMPA | 15.6 nM (no thiocyanate) | Yes (Ki increases to 289 nM with SCN⁻) |

| Domoic Acid | AMPA | 9.02 pM (with SCN⁻) | Yes |

| Kainic Acid | Kainate | 0.44 nM (high-affinity site) | No |

| AMPA | AMPA | 160 nM (with SCN⁻) | Moderate |

Key Research Findings

Dual Binding Sites : AA-A distinguishes two glutamate receptor populations in rat brain membranes: a high-affinity site (KD = 0.44 nM) and a low-affinity site (KD = 20.8 nM) .

Chaotropic Ion Sensitivity : Thiocyanate ions reduce AA-A’s AMPA-binding affinity (Ki = 15.6 nM → 289 nM), whereas domoic acid’s affinity increases under the same conditions .

Pathogenic Role : AA-A is the primary toxin responsible for Clitocybe acromelalga poisoning, though acromelic acids B–E may contribute synergistically .

Q & A

Q. What experimental models are commonly used to study Acromelic Acid A’s interaction with glutamate receptors?

this compound’s effects on ionotropic glutamate receptors (e.g., AMPA) are typically studied using rat brain synaptic plasma membrane preparations in equilibrium radioligand binding assays. These assays involve competitive inhibition experiments with ligands like [³H]-glutamate or [³H]-AMPA to quantify binding affinity (Ki) and differentiate between high- and low-affinity binding sites . Standard protocols include isolating synaptic membranes, incubating with radiolabeled ligands, and quantifying displacement using scintillation counting.

Q. How can researchers ensure reproducibility in this compound binding assays?

Reproducibility requires strict adherence to:

- Membrane preparation protocols (e.g., homogenization buffers, centrifugation steps).

- Ligand concentration ranges (e.g., 0.1–100 nM for [³H]-AMPA).

- Chaotropic ion conditions (e.g., 100 mM thiocyanate to modulate binding site accessibility). Detailed methodology should align with established guidelines for reporting biochemical assays, including explicit descriptions of reagent sources and equipment settings .

Q. What statistical methods are appropriate for analyzing binding assay data for this compound?

Data should be analyzed using nonlinear regression models (e.g., one- or two-site binding equations in GraphPad Prism) to calculate Ki values. For biphasic inhibition curves, a two-site model is necessary, with statistical validation via F-tests comparing goodness-of-fit between models .

Advanced Research Questions

Q. How should researchers interpret biphasic inhibition curves observed in this compound binding studies?

Biphasic curves suggest two distinct binding sites with differing affinities. For example, this compound exhibits Ki values of 15.1 nM (high-affinity site) and 1.49 µM (low-affinity site) for [³H]-glutamate binding. Researchers must:

- Validate the two-site model using Akaike information criterion (AIC) or F-tests .

- Correlate kinetic data with structural studies (e.g., receptor subunit composition) to explain site specificity .

Q. How does the presence of chaotropic ions like thiocyanate affect this compound’s inhibitory potency?

Chaotropic ions alter receptor conformation, modulating ligand accessibility. For instance:

| Condition | Ki for [³H]-AMPA Binding |

|---|---|

| No thiocyanate | 289 nM |

| 100 mM thiocyanate | 9.02 pM (domoic acid) |

| Thiocyanate increases this compound’s displacement efficacy, highlighting the importance of buffer composition in experimental design . |

Q. How can computational modeling complement experimental data on this compound’s receptor interactions?

Molecular docking simulations or molecular dynamics can predict binding poses and energy landscapes. For example:

Q. How to reconcile discrepancies between in vitro binding data and in vivo pharmacological effects of this compound?

Discrepancies may arise from:

- Pharmacokinetic factors (e.g., blood-brain barrier penetration).

- Off-target effects in complex biological systems. Address these by:

- Conducting ex vivo receptor autoradiography in treated animals.

- Pairing binding assays with electrophysiological recordings to assess functional antagonism .

Methodological Guidance

Q. What are best practices for designing competitive vs. non-competitive inhibition studies for this compound?

- Competitive inhibition : Vary this compound concentration against fixed radioligand levels; linear Schild plots confirm competition.

- Non-competitive inhibition : Use saturation binding curves with/without this compound; unchanged Bmax suggests non-competitive binding. Include controls like AMPA or domoic acid to benchmark results .

Q. How to optimize literature reviews for this compound research?

- Use databases like PubMed with keywords: “this compound,” “AMPA receptor antagonism,” “glutamate binding kinetics.”

- Prioritize primary sources (e.g., Journal of Neurochemistry) over reviews.

- Cross-reference citations in seminal papers (e.g., ) to identify foundational studies .

Data Presentation and Validation

Q. How should researchers present conflicting binding affinity data in publications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.